5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)15-9-26-18(20-15)21-17(23)14-8-12(19)4-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQJCMLQNFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The nitrobenzamide group is introduced via nitration of a benzamide precursor, followed by chlorination to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and inferred biological activities:
Key Observations:
The 2,4-dimethylphenyl substituent on the thiazole ring introduces steric bulk, which may influence binding pocket accessibility compared to smaller groups like 4-methoxybenzyl .
Biological Implications: Analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrate direct PFOR enzyme inhibition, suggesting the amide moiety’s critical role in targeting anaerobic metabolism . Compounds with aminosulfonyl or methoxy groups (e.g., Y501-2006) may exhibit enhanced solubility or dual functionality, though their efficacy requires experimental validation .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₈H₁₅ClN₃O₃S) has a molecular weight of ~396.84 g/mol, comparable to analogs like Y501-2006 (~454.3 g/mol) .
Biological Activity
5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The primary target of this compound is Factor Xa (FXa) . FXa plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. The compound exhibits high affinity for FXa, leading to antithrombotic effects by inhibiting thrombin generation without affecting existing thrombin levels. The detailed binding mode and interaction with FXa have been elucidated through X-ray crystallography studies.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticoagulant Activity : The compound inhibits FXa, resulting in reduced thrombin generation and platelet activation.
- Antibacterial and Antifungal Properties : Similar thiazole derivatives have shown promising antibacterial and antifungal activities, indicating potential for this compound as well.
- Anti-inflammatory Effects : Compounds with thiazole rings often exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that the presence of electron-withdrawing groups (like the nitro group) enhances its biological activity. The positioning of substituents on the phenyl ring also plays a significant role in determining the potency against various biological targets .
Research Findings
Recent studies have explored the synthesis and evaluation of related compounds that demonstrate similar or improved biological activities. For instance:
- Synthesis : The compound is synthesized through the reaction of 2,4-dimethylphenylthiazole with 2-nitrobenzoyl chloride under basic conditions.
- In vitro Studies : In vitro assays have demonstrated varying degrees of inhibitory potential against enzymes such as α-glucosidase and α-amylase, which are relevant for antidiabetic activity. Compounds with similar structures have shown IC50 values ranging from 0.90 μM to over 130 μM against these enzymes .
Comparative Analysis
To further illustrate the biological activity of this compound compared to other compounds with similar structures:
| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | FXa | N/A | Anticoagulant |
| Compound A (related thiazole) | α-glucosidase | 10.75 ± 0.52 | Antidiabetic |
| Compound B (related thiazole) | α-amylase | 0.90 ± 0.31 | Antidiabetic |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antithrombotic Applications : Clinical trials involving FXa inhibitors have shown significant reductions in thrombotic events in patients undergoing surgery or those with atrial fibrillation.
- Diabetes Management : Thiazole derivatives are being investigated for their role in managing type 2 diabetes through enzyme inhibition pathways.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide?
The compound is synthesized via amide coupling between a substituted benzoyl chloride and a thiazol-2-amine. For example, in analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), 5-chlorothiazol-2-amine is reacted with a benzoyl chloride derivative (e.g., 2,4-difluorobenzoyl chloride) in pyridine or dichloromethane with a base like triethylamine . The reaction typically proceeds at room temperature or under reflux, followed by purification via chromatography or recrystallization. Key steps include monitoring reaction progress via TLC and optimizing solvent choice (e.g., pyridine enhances nucleophilicity of the amine) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
X-ray crystallography reveals that the amide group forms classical N–H···N hydrogen bonds with the thiazole nitrogen, creating centrosymmetric dimers. Non-classical interactions, such as C–H···O/F hydrogen bonds and π-π stacking between aromatic rings, further stabilize the crystal lattice. For example, in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, C4–H4···F2 and C4–H4···O3 interactions contribute to layered packing . Refinement parameters (R factor < 0.05) and hydrogen atom riding models are critical for accurate structural determination .
Q. What preliminary biological activity data exist for this compound?
While direct data on the target compound is limited, structurally related nitrothiazole derivatives (e.g., nitazoxanide) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. This suggests potential antiparasitic or antimicrobial activity. Activity is often assessed via enzyme inhibition assays (measuring IC50) or microbial growth inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the amide coupling step?
Variables include:
- Solvent : Pyridine acts as both solvent and base, enhancing reactivity, while dichloromethane requires added bases like triethylamine .
- Temperature : Reflux (e.g., 50°C in dichloromethane) accelerates reaction kinetics but may increase side products .
- Catalyst : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) can reduce reaction time and improve selectivity .
- Purification : Recrystallization from methanol or ethanol yields high-purity crystals, while column chromatography resolves byproducts from incomplete coupling .
Q. How do structural modifications (e.g., nitro group position, substituents on the thiazole ring) affect bioactivity?
- The nitro group at the 2-position on the benzamide enhances electron-withdrawing effects, potentially increasing electrophilicity and interaction with biological targets .
- 2,4-Dimethylphenyl on the thiazole ring introduces steric bulk, which may influence binding to enzymatic pockets. Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., from ) can clarify substituent effects on potency and selectivity .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry)?
- NMR : Dynamic processes (e.g., rotational isomerism) can cause unexpected splitting. Variable-temperature NMR can confirm if peaks coalesce at higher temperatures .
- X-ray crystallography : Resolves static structures but may miss dynamic behavior. For example, hydrogen bond dimers observed in crystals () might not persist in solution, explaining discrepancies between solid-state and solution-phase data .
Q. How does this compound interact with bacterial targets like acps-pptase, and what biochemical pathways are affected?
Similar compounds target enzymes in lipid biosynthesis (e.g., acps-pptase), disrupting phospholipid production. Mechanism studies involve:
- Enzyme inhibition assays : Measure IC50 using spectrophotometric detection of substrate depletion.
- Metabolomics : Track changes in lipid intermediates via LC-MS to identify disrupted pathways .
- Molecular docking : Predict binding modes using crystallographic data of enzyme active sites .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Amide Coupling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
